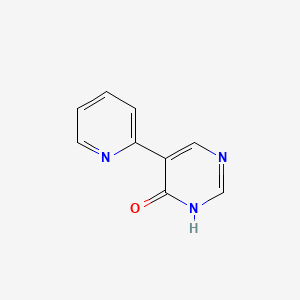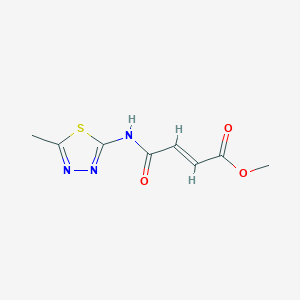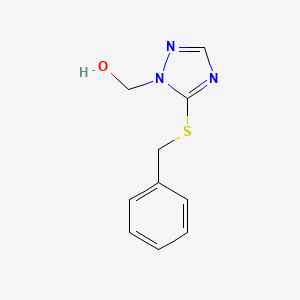![molecular formula C10H14Cl2N2O2 B12905392 2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-74-2](/img/structure/B12905392.png)
2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide is a heterocyclic compound that belongs to the class of oxazoles. It is characterized by the presence of a dichloroacetamide group attached to an oxazole ring, which is further substituted with an isobutyl and a methyl group.
Métodos De Preparación
The synthesis of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: The reaction of 4-isobutyl-2-methyloxazole with dichloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature for 5 hours. This step yields an intermediate product.
Step 2: The intermediate product is then treated with boron trifluoride etherate in chloroform at ambient temperature for 18 hours to obtain the final compound.
Análisis De Reacciones Químicas
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloroacetamide group.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions .
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of oxazole derivatives and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The oxazole ring and the dichloroacetamide group play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide can be compared with other similar compounds such as:
2,2-Dichloro-N-(4-isopropyl-2-methyloxazol-5-yl)acetamide: Similar structure but with an isopropyl group instead of an isobutyl group.
2,2-Dichloro-N-(4-tert-butyl-2-methyloxazol-5-yl)acetamide: Contains a tert-butyl group instead of an isobutyl group.
The uniqueness of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
87783-74-2 |
|---|---|
Fórmula molecular |
C10H14Cl2N2O2 |
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H14Cl2N2O2/c1-5(2)4-7-10(16-6(3)13-7)14-9(15)8(11)12/h5,8H,4H2,1-3H3,(H,14,15) |
Clave InChI |
WLUHKIAJVDAECU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)NC(=O)C(Cl)Cl)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


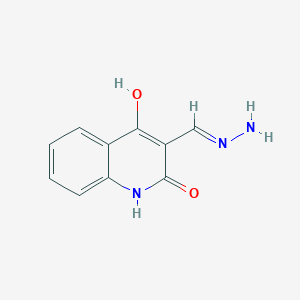

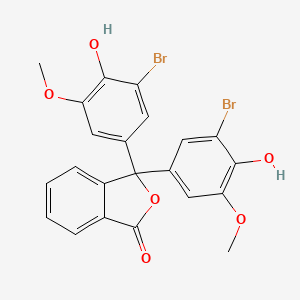



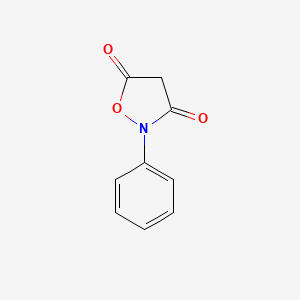
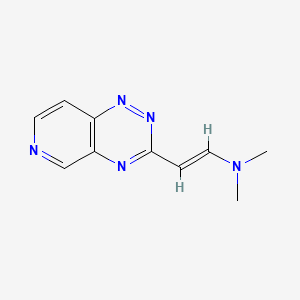

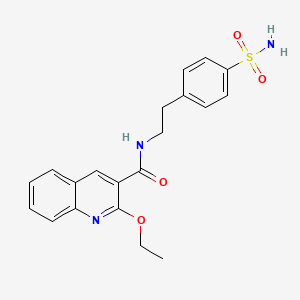
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
